molecular formula C14H11ClN2O2 B11813029 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile

2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile

Cat. No.: B11813029
M. Wt: 274.70 g/mol
InChI Key: ONTJOBXVCJDITA-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile is a substituted nicotinonitrile derivative characterized by a pyridine core with a chlorine atom at the 2-position and a 2,4-dimethoxyphenyl group at the 4-position. This compound belongs to a broader class of nicotinonitrile derivatives, which are widely studied for their structural diversity and applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules. The presence of electron-donating methoxy groups and electron-withdrawing nitrile and chlorine substituents imparts unique electronic properties, influencing reactivity and biological interactions .

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

2-chloro-4-(2,4-dimethoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H11ClN2O2/c1-18-9-3-4-11(13(7-9)19-2)10-5-6-17-14(15)12(10)8-16/h3-7H,1-2H3

InChI Key

ONTJOBXVCJDITA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=NC=C2)Cl)C#N)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form the corresponding nicotinonitrile derivative. The chloro group is then introduced using thionyl chloride under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include ammonium acetate, thionyl chloride, and hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, some nicotinonitrile derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

The following table summarizes key structural, physicochemical, and biological properties of 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity References
2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile 2-Cl, 4-(2,4-dimethoxyphenyl) C₁₄H₁₁ClN₂O₂ 274.70 Not reported Intermediate for bioactive molecules
2-Chloro-4-(4-chlorophenyl)nicotinonitrile 2-Cl, 4-(4-Cl-phenyl) C₁₂H₆Cl₂N₂ 249.09 Not reported Lab reagent (discontinued)
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile 2-Cl, 4-(2,4-Cl₂-phenyl), 6-(4-Me-phenyl) C₁₉H₁₁Cl₃N₂ 373.66 Not reported Discontinued (no activity reported)
2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile 2-NH₂, 4-(2,4-Cl₂-phenyl), 6-naphthyl C₂₂H₁₃Cl₂N₃ 390.26 Not reported Aromatic intermediate for pharmaceuticals
2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile (6b) 2-Cl, 6-naphthyl, 4-thiophen-2-yl C₂₀H₁₂ClN₂S 347.84 Not reported Antiproliferative activity (screened)
6-(Dibenzo[b,d]furan-2-yl)-4-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)nicotinonitrile (A1) Complex substituents C₃₃H₂₂N₃O₂ 504.55 296–298 Antibacterial (Gram+/− bacteria)

Structural and Electronic Comparisons

  • This contrasts with chlorophenyl-substituted analogs (e.g., ), where electron-withdrawing Cl atoms reduce aromatic ring reactivity. Amino-substituted derivatives (e.g., ) exhibit increased nucleophilicity at the 2-position, enabling diverse functionalization pathways.

Biological Activity

2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring and a dimethoxy-substituted phenyl group. The presence of both a chlorine atom and methoxy groups enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.

Anticancer Properties

Research indicates that 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile exhibits significant anticancer activity. It has been evaluated against various human cancer cell lines, demonstrating promising cytotoxic effects.

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, studies have shown that it can effectively inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values suggesting potent activity against these cell lines .
Cell LineIC50 (µg/mL)
HeLa4.50 ± 0.2
HepG25.16 ± 0.4

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, although specific data on antimicrobial efficacy remains limited compared to its anticancer activity .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various nicotinonitriles, including 2-Chloro-4-(2,4-dimethoxyphenyl)nicotinonitrile, against human cancer cell lines. The results indicated that this compound exhibited stronger activity than standard chemotherapeutic agents like Doxorubicin (DOX) in some cases.

  • Findings :
    • Against HeLa cells: IC50 = 4.50 ± 0.2 µg/mL (compared to DOX's IC50 of 5.57 ± 0.4 µg/mL).
    • Against HepG2 cells: IC50 = 5.16 ± 0.4 µg/mL (compared to DOX's IC50 of 5.16 ± 0.4 µg/mL).

Study 2: Enzyme Inhibition

Another study focused on the mechanism by which the compound exerts its biological effects. It was found to interact with specific enzymes involved in metabolic pathways related to cancer progression, suggesting potential as an enzyme inhibitor .

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